molecular formula C6H4Cl2FN B13929500 4-Chloro-5-(chloromethyl)-2-fluoropyridine

4-Chloro-5-(chloromethyl)-2-fluoropyridine

Cat. No.: B13929500
M. Wt: 180.00 g/mol
InChI Key: NVIYXWJNUFEWFM-UHFFFAOYSA-N
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Description

4-Chloro-5-(chloromethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(chloromethyl)-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of side reactions and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in pharmaceutical synthesis.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Chloro-5-(chloromethyl)-2-fluoropyridine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(chloromethyl)-2-fluoropyridine involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring enhances its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoropyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    5-Chloro-2-fluoropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Chloro-5-fluoropyridine: Another isomer with distinct chemical properties and uses.

Uniqueness

4-Chloro-5-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, along with a chloromethyl group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

4-chloro-5-(chloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2

InChI Key

NVIYXWJNUFEWFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CCl)Cl

Origin of Product

United States

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